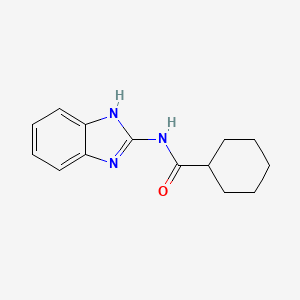

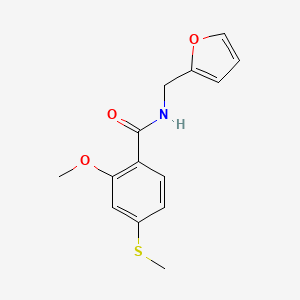

N-1H-benzimidazol-2-ylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-1H-benzimidazol-2-ylcyclohexanecarboxamide-like structures, typically involves molecular hybridization strategies. These strategies merge benzimidazole moieties with various other pharmacophoric elements to enhance the compound's biological activity. For example, a study highlighted the synthesis of benzimidazole derivatives bearing a pyrrole carboxamide moiety, demonstrating significant antiproliferative activity against certain cancer cell lines (N. Rasal, R. Sonawane, & S. Jagtap, 2020).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives involves various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectroscopy, to confirm the synthesized compounds' structures. These analyses provide insights into the compounds' molecular geometry, which is crucial for understanding their biological activities. For instance, some studies have utilized NMR and mass spectroscopic methods to confirm the structure of synthesized benzimidazole derivatives (M. A. Sindhe, Y. Bodke, R. Kenchappa, S. Telkar, A. Chandrashekar, & B. Vinoda, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, metal chelation is a common reaction where benzimidazole compounds form complexes with metals, which can influence their pharmacological properties. Studies have detailed the synthesis and characterization of metal chelates of benzimidazole derivatives, showing potential for diverse applications (Jorge R. Angulo-Cornejo, Maria Lino-Pacheco, Rainer Richter, Lothar Hennig, K. H. Hallmeier, & Lothar Beyer, 2000).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are critical for their pharmaceutical application. These properties are influenced by the molecular structure and can be tailored during the synthesis process to meet specific drug formulation requirements. For example, computational and experimental studies assess the physicochemical properties to predict oral bioavailability and drug-likeness (N. Rasal, R. Sonawane, & S. Jagtap, 2020).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, chemical stability, and the ability to participate in hydrogen bonding, are crucial for their interaction with biological targets. These properties are often explored through computational methods, including molecular docking studies, to understand the compounds' mechanism of action at the molecular level. Such analyses have led to the identification of compounds with promising anticancer activity and have provided insights into the design of new therapeutic agents (P. Rode, Akshay Yadav, Ankita V. Chitruk, S. Mohite, & C. Magdum, 2020).

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIQFCQXLDJDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aS*)-2-cyclopentyl-5-{[4-(dimethylamino)phenyl]acetyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5659938.png)

![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)

![2-(2-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5659966.png)

![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)

![2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)

![2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5660000.png)

![[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)

![8-(6-chloro-2-quinolinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5660045.png)

![5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)